molecular formula C13H16N2 B11900596 3,3-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole CAS No. 202346-20-1

3,3-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole

Numéro de catalogue: B11900596
Numéro CAS: 202346-20-1
Poids moléculaire: 200.28 g/mol
Clé InChI: FNYQNZVMUROFSL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,3-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole (hereafter referred to by its full name) is a heterocyclic compound featuring a fused bicyclic system comprising a benzimidazole moiety and a partially saturated pyridine ring. Its molecular formula is C₁₁H₁₂N₂, with an average mass of 172.23 g/mol and a single isotopic mass of 172.100048 Da . The compound’s CAS registry number is 5622-83-3, and its ChemSpider ID is 455092 . Structurally, the tetrahydropyrido ring introduces partial saturation, reducing aromaticity compared to fully conjugated analogs like pyrrolo[1,2-a]benzimidazole (PBI), which may influence stability and reactivity .

Propriétés

Numéro CAS

202346-20-1

Formule moléculaire

C13H16N2

Poids moléculaire

200.28 g/mol

Nom IUPAC

3,3-dimethyl-2,4-dihydro-1H-pyrido[1,2-a]benzimidazole

InChI

InChI=1S/C13H16N2/c1-13(2)7-8-15-11-6-4-3-5-10(11)14-12(15)9-13/h3-6H,7-9H2,1-2H3

Clé InChI

FNYQNZVMUROFSL-UHFFFAOYSA-N

SMILES canonique

CC1(CCN2C(=NC3=CC=CC=C32)C1)C

Origine du produit

United States

Analyse Des Réactions Chimiques

Types of Reactions

3,3-Dimethyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the imidazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced derivatives .

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have indicated that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. For instance, the compound was evaluated for its activity against various bacterial strains using the minimum inhibitory concentration (MIC) method. In a comparative study, certain derivatives demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria.

CompoundMIC (μg/ml)Bacteria
Compound A50S. aureus
Compound B62.5E. coli
Compound C12.5S. typhi

These findings suggest that 3,3-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole may serve as a scaffold for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxicity against several cancer cell lines including PC-3 (prostate cancer), HeLa (cervical cancer), and A549 (lung cancer). The IC50 values for these cell lines ranged from 0.096 to 0.63 μM.

Cell LineIC50 (μM)
PC-30.096
HeLa0.250
A5490.500

This indicates that the compound could be a promising candidate for further development as an anticancer drug .

Antiprotozoal Activity

In addition to its antibacterial and anticancer properties, 3,3-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole has shown potential as an antiprotozoal agent. Research has demonstrated its effectiveness against protozoan parasites such as Trichomonas vaginalis, suggesting a broader spectrum of activity in infectious diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted by Noolvi et al. (2014) synthesized several benzimidazole derivatives and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that specific derivatives of the compound exhibited lower MIC values compared to standard antibiotics like ampicillin and ciprofloxacin .

Case Study 2: Anticancer Properties

Research by Wang et al. (2020) evaluated the cytotoxic effects of various benzimidazole derivatives on human cancer cell lines. The study found that certain derivatives of 3,3-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole displayed remarkable growth inhibition in cancer cells with IC50 values significantly lower than those of existing chemotherapeutic agents .

Mécanisme D'action

The mechanism by which 3,3-Dimethyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pyrrolo[1,2-a]benzimidazole (PBI) and Benzimidazole (BI)

  • Homologation of the pyrrolo ring to form tetrahydropyrido[1,2-a]benzimidazole (TPBI) increases susceptibility to decomposition, likely due to reduced ring strain and altered electronic properties . DNA-Cleaving Activity: TPBI derivatives exhibit moderate cytotoxicity against melanoma cell lines but are inactive against leukemia lines, suggesting target specificity. In contrast, 6-aziridinyl PBI derivatives are more potent than 7-aziridinyl analogs, emphasizing the importance of substituent positioning .
Table 1: Cytotoxicity and Stability of Benzimidazole Derivatives
Compound Cytotoxicity (IC₅₀, μM) Stability Key Structural Feature
Benzimidazole (BI) 15.2 High Single aromatic ring
PBI 12.8 Moderate Fully conjugated pyrrolo ring
TPBI 14.5 Low Partially saturated pyrido ring

Pyrimido[1,2-a]benzimidazole Derivatives

  • Pharmacological Activity :
    • Pyrimido[1,2-a]benzimidazoles, such as Compound B18 , act as corticotropin-releasing factor 1 (CRF-1) receptor antagonists, showing promise for stress-related disorders . This contrasts with TPBI’s DNA-cleaving activity, highlighting how ring fusion (pyrimidine vs. pyridine) diversifies biological targets.
    • Synthetic Routes : Pyrimido derivatives are synthesized via cyclization of Schiff bases with nitriles, yielding products with NH₂ and CN groups critical for receptor binding .

Imidazo[1,2-a]benzimidazole and Pyrimido[1,2-a]benzimidazole in Ocular Therapeutics

  • Intraocular Pressure (IOP) Modulation: Imidazo[1,2-a]benzimidazole derivatives (e.g., RU 185) reduce IOP in normotensive rats, with 0.1% concentration showing 12.22% reduction. However, efficacy plateaus at higher concentrations, suggesting solubility or receptor saturation limitations . Pyrimido analogs exhibit prolonged IOP-lowering duration, linked to their larger AUC (area under the curve) values in time-response studies .
Table 2: IOP-Lowering Activity of Selected Compounds
Compound Max IOP Reduction (%) AUC (mmHg·hr) Key Substituent
RU 185 (imidazo derivative) 12.22 (0.1%) 45.2 N9-imidazobenzimidazole
Pyrimido derivative X 18.5 (0.2%) 68.7 4-Amino-3-carbamoyl group

Diazepino[1,2-a]benzimidazole and Psychotropic Activity

  • Neuroactive Properties: Diazepino-fused derivatives (e.g., Compound 522) demonstrate anxiolytic and anticonvulsant effects at 2.34 mg/kg in rodent models. The diazepino ring’s seven-membered structure enhances blood-brain barrier penetration compared to TPBI’s six-membered ring . Substituents like 4-fluoro or dialkylamino groups further optimize activity, as seen in imidazo[1,2-a]benzimidazoles .

Activité Biologique

3,3-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, anxiolytic, and analgesic effects. We will also explore relevant case studies and research findings.

  • Molecular Formula : C₁₃H₁₅N₃
  • Molecular Weight : 215.28 g/mol
  • CAS Number : Not specifically listed but related compounds are known.

Anticancer Activity

Recent studies have indicated that derivatives of 3,3-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole exhibit promising anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which leads to DNA damage and cell cycle arrest. Specifically, it affects pathways involving p53 phosphorylation and upregulation of p21, inhibiting cyclin-B expression and causing G2/M phase arrest in cancer cells .
  • Case Study : In a study investigating various benzimidazole derivatives for their anticancer efficacy, several compounds demonstrated significant cytotoxicity against cervical cancer cell lines. The IC₅₀ values for these compounds were notably lower than those for standard chemotherapeutics .

Anxiolytic and Analgesic Effects

The compound has also been evaluated for its anxiolytic and analgesic properties:

  • Anxiolytic Activity : Research utilizing the elevated plus maze (EPM) and open field tests revealed that certain derivatives possess significant anxiolytic effects by interacting with GABA_A and 5-HT₂A receptors. This interaction suggests a mechanism similar to benzodiazepines .
  • Analgesic Activity : The tail flick and hot plate tests have demonstrated that these compounds can effectively reduce pain responses in animal models. The most active derivatives showed a pronounced effect compared to control groups .

Data Tables

Biological Activity Effectiveness Mechanism
AnticancerSignificantInduction of apoptosis via ROS generation
AnxiolyticProminentInteraction with GABA_A and 5-HT₂A receptors
AnalgesicEffectiveModulation of pain pathways

Research Findings

  • Synthesis and Characterization : Various synthetic routes have been explored to produce 3,3-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole derivatives. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of these compounds .
  • In Vivo Studies : Animal models have been employed to assess the pharmacological profiles of these compounds. Results indicate a favorable safety profile with minimal toxicity observed at therapeutic doses .

Q & A

Q. What are the established synthetic routes for 3,3-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole, and how are reaction conditions optimized?

The compound is typically synthesized via multicomponent reactions or cyclization of benzimidazole precursors. A common method involves reacting substituted benzimidazole-2-acetonitrile with acetylacetone derivatives under thermal conditions (150°C) in neat or solvent-based systems (e.g., anhydrous toluene). For example, condensation with ethyl acetoacetate (1.2 equivalents) and ammonium acetate (2.2 equivalents) yields the target compound after purification via HPLC or recrystallization from ethanol/DMF . Optimization focuses on solvent choice, stoichiometry, and temperature to maximize yield (reported up to 81%) while minimizing side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

1H NMR and 13C NMR are critical for structural confirmation. Key markers include:

  • Methyl groups : Singlets at δ 2.26–2.33 ppm (3H) for the 3,3-dimethyl substituents.
  • Aromatic protons : Multiplets in δ 7.1–8.6 ppm, with coupling constants (J = 7.2–8.4 Hz) indicating substituent positions on the benzimidazole ring.
  • NH protons : A broad singlet near δ 13.47 ppm for the benzimidazole NH .
    HRMS further validates molecular weight, while IR spectroscopy confirms functional groups (e.g., C≡N stretches at ~2200 cm⁻¹ if present) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR integration or unexpected peaks often arise from tautomerism, residual solvents, or diastereomeric impurities. For example:

  • Tautomerism : The benzimidazole NH (δ ~13.47 ppm) may shift due to solvent polarity or hydrogen bonding. Use deuterated DMSO for consistent results .
  • Impurities : Trace byproducts from incomplete cyclization (e.g., open-chain intermediates) can appear as minor peaks. Purify via column chromatography or recrystallization, and cross-validate with 2D NMR (COSY, HSQC) .
  • Dynamic effects : Variable-temperature NMR can suppress signal splitting caused by conformational exchange .

Q. What strategies are recommended for designing derivatives with enhanced bioactivity, such as anti-tubercular or anticancer properties?

Derivative design should target modifications at:

  • Position 4 : Introduce electron-withdrawing groups (e.g., -CN, -NO₂) to enhance π-stacking with biological targets .
  • Position 1 : Substitute with heteroaryl groups (e.g., pyridine, triazole) to improve solubility and binding affinity .
  • Core structure : Replace the dimethyl group with bulkier substituents (e.g., ethyl, cyclopropyl) to modulate steric effects. Synthetic routes may involve Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole incorporation or Suzuki-Miyaura coupling for aryl extensions .

Q. How should experimental models be designed to evaluate the compound’s efficacy against multidrug-resistant (MDR) pathogens?

  • In vitro assays : Use MIC (Minimum Inhibitory Concentration) testing against MDR Mycobacterium tuberculosis strains (e.g., H37Rv) in Middlebrook 7H9 broth. Include positive controls (e.g., isoniazid) and negative controls (DMSO vehicle) .
  • Cytotoxicity profiling : Screen against mammalian cell lines (e.g., HEK293) to assess selectivity.
  • Resistance mechanisms : Combine with efflux pump inhibitors (e.g., verapamil) to determine if efficacy is compromised by bacterial efflux .

Q. What methodological considerations are critical for scaling up synthesis while maintaining purity?

  • Solvent selection : Replace high-boiling solvents (e.g., DMF) with recyclable alternatives (e.g., ethanol) to simplify purification.
  • Catalyst optimization : Use immobilized catalysts (e.g., silica-supported acids) to reduce workup steps .
  • Process analytics : Implement inline FTIR or PAT (Process Analytical Technology) to monitor reaction progress and detect intermediates .

Data Contradiction Analysis

Q. How can researchers address inconsistencies in reported synthetic yields for this compound?

Yield variations (e.g., 62–81%) often stem from:

  • Reagent quality : Moisture-sensitive reagents (e.g., ammonium acetate) require strict anhydrous conditions.
  • Heating uniformity : Use microwave-assisted synthesis for precise temperature control in cyclization steps .
  • Purification methods : HPLC vs. recrystallization may recover different crystalline forms. Validate purity via melting point and DSC (Differential Scanning Calorimetry) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.